Cas no 920241-65-2 (4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide)

4-Methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiophene-substituted pyridazine moiety via an ethoxy spacer. Its structural complexity, incorporating both nitro and thiophene functional groups, suggests potential utility in medicinal chemistry or materials science. The presence of the pyridazine ring may confer binding affinity for biological targets, while the nitro group offers reactivity for further derivatization. The compound’s design allows for modular modifications, making it a versatile intermediate in drug discovery or agrochemical research. Its well-defined molecular architecture supports precise structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators.
4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide structure
920241-65-2 structure
Product Name:4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide
CAS No:920241-65-2
MF:C18H16N4O4S
MW:384.409042358398
CID:5496576
PubChem ID:41246716
Update Time:2025-05-19

4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • F2871-0116
    • 4-methyl-3-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide
    • 4-methyl-3-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
    • 4-methyl-3-nitro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide
    • 920241-65-2
    • AKOS024473628
    • VU0503528-1
    • 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide
    • Inchi: 1S/C18H16N4O4S/c1-12-4-5-13(11-15(12)22(24)25)18(23)19-8-9-26-17-7-6-14(20-21-17)16-3-2-10-27-16/h2-7,10-11H,8-9H2,1H3,(H,19,23)
    • InChI Key: OGQJFCIBJSECTO-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC=C(N=N1)OCCNC(C1C=CC(C)=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 384.08922618g/mol
  • Monoisotopic Mass: 384.08922618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 138Ų

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4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide Related Literature

Additional information on 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide

Professional Introduction to 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide (CAS No. 920241-65-2)

4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide (CAS No. 920241-65-2) is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, combines elements of heterocyclic chemistry with functional groups that suggest potential applications in drug discovery and therapeutic development.

The molecular framework of 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide incorporates a benzamide core, which is a well-known pharmacophore in medicinal chemistry. The benzamide moiety is often associated with analgesic, anti-inflammatory, and antimicrobial properties. The presence of a nitro group at the 3-position of the benzene ring introduces electrophilicity, which can be exploited in various chemical reactions and interactions. Additionally, the compound features a pyridazine ring linked to a thiophene unit through an ether oxygen, creating a multifaceted scaffold that may enhance binding affinity to biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The combination of thiophene and pyridazine moieties in 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide aligns with the trend toward designing molecules with enhanced pharmacological properties. These heterocyclic systems are known to exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects.

The structural features of this compound also make it a valuable scaffold for medicinal chemists seeking to develop new drugs. The nitro group can be further functionalized through reduction or conversion to amine derivatives, while the benzamide core can be modified to improve solubility or metabolic stability. Such modifications are crucial in optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. Virtual screening techniques have been employed to identify compounds that may interact with specific biological targets. In this context, 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide has been investigated for its potential binding affinity to enzymes and receptors involved in disease pathways. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a promising candidate for further exploration.

The synthesis of complex organic molecules like 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide requires meticulous planning and expertise in organic synthesis. Multi-step reactions involving cross-coupling, nucleophilic substitution, and condensation reactions are typically employed to construct the desired molecular framework. The introduction of functional groups such as the nitro group and the ether linkage necessitates careful control of reaction conditions to ensure high yields and purity.

In addition to its synthetic challenges, the handling of such compounds demands adherence to stringent safety protocols. While not classified as hazardous materials, proper storage conditions and handling procedures must be followed to prevent degradation and ensure worker safety. Laboratory techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's structure and purity.

The potential applications of 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide extend beyond academic research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents. By leveraging modern synthetic methodologies and computational tools, researchers can explore its pharmacological potential further. Future studies may focus on evaluating its efficacy in preclinical models and identifying suitable candidates for clinical trials.

The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, and computational biology—has accelerated the discovery of new drug candidates. The systematic investigation of compounds like 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide exemplifies this collaborative effort. Such endeavors not only contribute to our understanding of disease mechanisms but also pave the way for innovative treatments.

In conclusion, 4-methyl-3-nitro-N-(2-{6-(thiophen-2-yl)pyridazin-3-yloxy}ethyl)benzamide (CAS No. 920241-65-2) represents a significant advancement in the field of chemical biomedicine. Its intricate molecular design offers promising avenues for therapeutic development, supported by recent research findings and innovative synthetic strategies. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly vital role in addressing complex medical challenges.

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